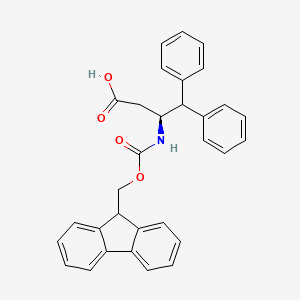

Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRZIYGFRVKFSB-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-S-3-amino-4,4-diphenyl-butyric acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a specialized amino acid derivative crucial for advanced peptide synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a non-proteinogenic β-amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function makes it particularly suitable for solid-phase peptide synthesis (SPPS).[1] The diphenylmethyl (benzhydryl) group on the β-carbon introduces significant steric bulk and hydrophobicity, which can impart unique conformational constraints and properties to peptides.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 477.55 g/mol | --INVALID-LINK--[1] |

| Molecular Formula | C₃₁H₂₇NO₄ | Inferred from structure |

| Appearance | White to off-white solid/powder (predicted) | General observation for similar compounds |

| Purity | ≥99.73% (as offered by suppliers) | --INVALID-LINK--[1] |

Comparative Data of Structurally Related Compounds

To provide a predictive context for the physicochemical properties of this compound, the following table summarizes data for analogous compounds where the phenyl groups are substituted.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C at 760 mmHg) | Density (g/cm³) |

| Fmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid | 480.35 | 177-178 | 668.5 ± 55.0 | 1.4 ± 0.1 |

| Fmoc-(S)-3-amino-4-(4-methyl-phenyl)-butyric acid | 415.48 | Not available | 642.2 ± 55.0 | 1.2 ± 0.1 |

This data is sourced from various chemical suppliers and databases.[2][3]

Experimental Protocols

Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid HCl (Precursor)

The synthesis of the unprotected amino acid precursor is a critical first step. While a specific protocol for the diphenyl derivative is not detailed in the available search results, a general approach can be inferred from the synthesis of similar compounds like 4-amino-3-phenylbutyric acid.[4][5] A plausible multi-step synthesis is outlined below:

Reaction Scheme: A potential synthetic route could involve the reaction of a diphenylmethane derivative with a suitable nitrogen-containing Michael acceptor, followed by hydrolysis and resolution of the enantiomers.

Detailed Methodology (Hypothetical):

-

Step 1: Synthesis of a suitable precursor. This could involve the reaction of benzaldehyde with ethyl acetoacetate to form a chalcone-like intermediate.[4]

-

Step 2: Introduction of the second phenyl group. A Friedel-Crafts type reaction could be employed to add the second phenyl ring.

-

Step 3: Michael Addition. Reaction with a nitrogen source, such as a protected amine, to introduce the amino group at the β-position.

-

Step 4: Hydrolysis and Decarboxylation. Removal of ester groups and subsequent decarboxylation to yield the racemic amino acid.

-

Step 5: Chiral Resolution. Separation of the (S)-enantiomer using a chiral resolving agent.

-

Step 6: Salt Formation. Treatment with hydrochloric acid to form the stable hydrochloride salt.[6]

Fmoc Protection of (S)-3-Amino-4,4-diphenyl-butyric acid

The final step is the protection of the amino group with the Fmoc moiety. This is a standard procedure in peptide chemistry.[7]

Materials:

-

(S)-3-Amino-4,4-diphenyl-butyric acid HCl

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (S)-3-Amino-4,4-diphenyl-butyric acid HCl in an aqueous solution of sodium bicarbonate to neutralize the HCl and deprotonate the amino group.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the Fmoc-protected amino acid.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS.[7] The bulky diphenylmethyl side chain can be used to introduce conformational rigidity into a peptide backbone or to act as a hydrophobic pharmacophore.

General SPPS Cycle:

-

Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for the Fmoc protection of the precursor amino acid.

Logical Relationship: Application in Fmoc-SPPS Cycle

Caption: The iterative cycle of solid-phase peptide synthesis using the title compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid: A Technical Guide for Peptide and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid in Peptide Science

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a non-natural, chiral β-amino acid derivative that serves as a specialized building block in synthetic peptide chemistry. Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS) , a cornerstone technique for the artificial production of peptides. The molecule's structure is distinguished by two key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bulky diphenylmethyl moiety on the side chain.

The Fmoc group provides a temporary shield for the amino terminus of the amino acid. This protection is crucial during the stepwise elongation of the peptide chain, preventing unwanted side reactions. A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for its removal under mild conditions that do not compromise the integrity of the growing peptide or other protecting groups.

The most significant feature of this amino acid is the diphenylmethyl group . This sterically demanding side chain introduces significant conformational constraints upon the peptide backbone. By restricting the rotational freedom of the peptide chain, the incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a powerful strategy in the design of peptidomimetics . These are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased metabolic stability, higher receptor affinity, and improved oral bioavailability. The diphenyl group can also facilitate specific molecular interactions within a biological target, such as a receptor binding pocket or an enzyme's active site.

The "(S)" designation in its name refers to the stereochemistry at the chiral center, which is a critical determinant of the biological activity of the resulting peptide.

Applications in Drug Discovery and Development

The unique structural properties of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid make it a valuable tool in the development of novel therapeutics, particularly in the following areas:

-

Constrained Peptides and Peptidomimetics: The primary use of this amino acid is to create peptides with well-defined three-dimensional structures. This is crucial for mimicking the bioactive conformation of a natural peptide ligand, leading to enhanced binding affinity and specificity for its target receptor or enzyme.

-

Enzyme Inhibitors: The rigid structure imparted by the diphenylmethyl group can be exploited to design potent and selective enzyme inhibitors. By locking the peptide into a conformation that fits snugly into an enzyme's active site, it can block the enzyme's function with high efficacy.

-

Central Nervous System (CNS) Active Agents: There is interest in utilizing peptides and peptidomimetics containing this and similar amino acids for the development of drugs targeting the CNS, such as antidepressants and anxiolytics. The conformational rigidity can aid in crossing the blood-brain barrier and improving target engagement.

-

Enhanced Proteolytic Stability: Peptides incorporating β-amino acids, like Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, often exhibit increased resistance to degradation by proteases. This is because the altered backbone structure is not readily recognized by these enzymes, leading to a longer in vivo half-life, a desirable property for therapeutic agents.

While the potential applications are significant, it is important to note that specific quantitative data, such as IC50 or Ki values for peptides incorporating this exact amino acid, are not widely available in the public domain. The data presented in the following table is illustrative of the types of quantitative measures used to evaluate peptides containing other, related unnatural amino acids and should be considered as a general guide.

| Peptide/Compound Class | Target | Assay Type | Quantitative Data (Example) | Reference Compound |

| Peptidomimetic Enzyme Inhibitor | Protease X | Enzyme Inhibition Assay | IC50: 50 nM | Natural Peptide Substrate |

| Conformationally Constrained Receptor Ligand | GPCR Y | Radioligand Binding Assay | Ki: 10 nM | Endogenous Ligand |

| CNS-Active Peptide Analog | Serotonin Transporter | In vitro Uptake Assay | IC50: 100 nM | Sertraline |

Experimental Protocols: Incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid via Fmoc SPPS

The incorporation of a sterically hindered β-amino acid like Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into a peptide sequence requires careful optimization of standard SPPS protocols. The following provides a detailed methodology for its use.

Materials and Reagents

-

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

-

Solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)

-

Fmoc-protected standard amino acids

-

Coupling Reagents:

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Diisopropylcarbodiimide (DIC)

-

-

Additives/Bases:

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation/Washing: Cold diethyl ether

Step-by-Step Protocol

-

Resin Swelling: The solid support is swelled in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection (of the resin or preceding amino acid): The resin is treated with 20% piperidine in DMF for 5-10 minutes, drained, and the treatment is repeated for another 10-15 minutes to ensure complete removal of the Fmoc group. The resin is then thoroughly washed with DMF.

-

Coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid:

-

Pre-activation: In a separate vial, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (3-5 equivalents relative to resin loading), HATU (or HBTU/DIC) (3-5 equivalents), and HOBt or Oxyma Pure (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. The reaction is allowed to proceed for 2-4 hours at room temperature. Due to the steric hindrance of the diphenylmethyl group, a longer coupling time and/or double coupling may be necessary.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents.

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. The resin is then washed with DMF and DCM.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol.

-

Cleavage and Side-Chain Deprotection: The peptide-resin is washed with DCM and dried. The cleavage cocktail is added, and the mixture is gently agitated for 2-4 hours at room temperature. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, or Trp.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Concepts

General Workflow for Fmoc SPPS

Caption: A generalized workflow for solid-phase peptide synthesis using Fmoc chemistry.

Conceptual Role in Peptidomimetic Design

Caption: The role of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid in peptidomimetic design.

An In-depth Technical Guide on the Structure and Synthesis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Structure and Properties

Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid characterized by the presence of a bulky diphenylmethyl group at the β-position and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal with mild bases like piperidine.[1] The diphenylmethyl moiety introduces significant steric hindrance and lipophilicity, which can be leveraged to modulate the conformational properties and biological activity of peptides.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C31H27NO4 |

| Molecular Weight | 477.55 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |

| Chirality | (S)-configuration at the C3 position |

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-stage process: first, the enantioselective synthesis of the unprotected amino acid precursor, (S)-3-amino-4,4-diphenylbutanoic acid, followed by the protection of the amino group with an Fmoc reagent.

Synthesis of (S)-3-amino-4,4-diphenylbutanoic acid (Precursor)

While a specific, high-yielding enantioselective synthesis for this exact precursor is not detailed in readily available literature, a plausible route can be adapted from established methods for similar β-amino acids. One such approach involves an asymmetric Michael addition.

Experimental Protocol (Proposed):

-

Michael Addition: An asymmetric Michael addition of a chiral lithium amide to a suitable α,β-unsaturated ester, such as ethyl diphenylmethylenoacetate, would establish the desired stereocenter. The chiral auxiliary on the lithium amide would direct the stereoselective addition.

-

Hydrolysis: Subsequent acidic or basic hydrolysis of the resulting ester would yield the carboxylic acid.

-

Purification: The crude product would be purified by recrystallization or column chromatography to yield the enantiomerically pure (S)-3-amino-4,4-diphenylbutanoic acid.

Logical Workflow for Precursor Synthesis:

Caption: Proposed workflow for the synthesis of the amino acid precursor.

Fmoc Protection of (S)-3-amino-4,4-diphenylbutanoic acid

The final step is the protection of the amino group using a standard Fmoc protection protocol. The use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is common due to its stability and selectivity.

Experimental Protocol:

-

Dissolution: Dissolve (S)-3-amino-4,4-diphenylbutanoic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

-

Extraction: Extract the precipitated Fmoc-amino acid with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Synthesis Pathway Diagram:

Caption: Reaction scheme for the Fmoc protection step.

Characterization Data (Hypothetical)

As specific experimental data is unavailable, the following table presents hypothetical characterization data based on typical values for Fmoc-protected amino acids.

| Analysis | Expected Result |

| Yield | 85-95% |

| Purity (HPLC) | >98% |

| ¹H NMR (CDCl₃, δ ppm) | 7.7-7.8 (d, 2H, Fmoc), 7.5-7.6 (d, 2H, Fmoc), 7.2-7.4 (m, 14H, Ar-H & Fmoc), 5.5-5.7 (d, 1H, NH), 4.2-4.5 (m, 3H, Fmoc CH & CH₂), 4.0-4.2 (m, 1H, CH-NH), 2.5-2.7 (d, 2H, CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | 175-177 (C=O, acid), 155-157 (C=O, Fmoc), 143-144 (Ar-C, Fmoc), 141 (Ar-C, Fmoc), 127-130 (Ar-CH), 125 (Ar-CH, Fmoc), 120 (Ar-CH, Fmoc), 67-68 (Fmoc CH₂), 50-52 (CH-NH), 47 (Fmoc CH), 40-42 (CH₂) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₃₁H₂₈NO₄⁺: 478.2013, found: 478.2015 |

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. Its unique structural features can be exploited in several ways:

-

Conformational Constraint: The bulky diphenylmethyl group can restrict the conformational flexibility of a peptide backbone, which can be advantageous for stabilizing specific secondary structures (e.g., β-turns) and enhancing binding affinity to biological targets.

-

Increased Lipophilicity: The two phenyl rings significantly increase the lipophilicity of the molecule. Incorporating this amino acid into a peptide can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.

-

Probing Binding Pockets: The defined stereochemistry and steric bulk of this amino acid make it a useful tool for probing the topology and steric constraints of enzyme active sites or receptor binding pockets.

-

Drug Discovery: As a component of novel peptide-based therapeutics, it can contribute to the development of enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Experimental Workflow for Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Conclusion

This compound represents a specialized and valuable tool for chemists and pharmacologists. While detailed synthetic and characterization data are not widely published, this guide provides a robust framework for its preparation and application based on well-established synthetic methodologies. Its unique structural properties offer significant potential for the design and development of novel peptides and peptidomimetics with enhanced biological activity and improved therapeutic profiles. Further research into the synthesis and application of this and similar bulky β-amino acids is warranted to fully explore their potential in medicinal chemistry and materials science.

References

Unlocking Novel Peptide Architectures: A Technical Guide to Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into peptide chains represents a powerful strategy for modulating pharmacological properties. These novel building blocks can enhance proteolytic stability, constrain peptide conformation, and introduce new functionalities, thereby offering pathways to therapeutics with improved efficacy and pharmacokinetic profiles. Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, a chiral non-proteinogenic amino acid, is a prime example of such a valuable synthetic intermediate. Its bulky diphenylmethyl side chain can impart significant conformational rigidity and hydrophobicity to peptide structures, making it a compelling candidate for the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, with a focus on practical experimental details for the research scientist.

Physicochemical Properties

| Property | Fmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid[1] | Fmoc-(S)-3-amino-4-(4-methyl-phenyl)-butyric acid |

| Molecular Formula | C25H22BrNO4 | C26H25NO4 |

| Molecular Weight | 480.35 g/mol | 415.48 g/mol |

| Melting Point | 177-178 °C | Not available |

| Boiling Point | 668.5 ± 55.0 °C at 760 mmHg | 642.2 ± 55.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ | 1.2 ± 0.1 g/cm³ |

| Flash Point | 358.1 ± 31.5 °C | 342.2 ± 31.5 °C |

| Refractive Index | 1.648 | 1.618 |

| PSA | 75.63 Ų | 75.63 Ų |

| XLogP3 | 6.26 | 6.08 |

Synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

The synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is typically achieved through the N-protection of the corresponding free amino acid, (S)-3-amino-4,4-diphenyl-butyric acid. The free amino acid can be synthesized via various asymmetric routes or obtained commercially, often as the hydrochloride salt.[2] The subsequent Fmoc protection is a standard procedure in peptide chemistry.

Experimental Protocol: Fmoc Protection of (S)-3-amino-4,4-diphenyl-butyric acid

This protocol is adapted from a general procedure for the Fmoc protection of β-amino acids.

Materials:

-

(S)-3-amino-4,4-diphenyl-butyric acid

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3) or another suitable base (e.g., triethylamine)

-

Dioxane

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of the Amino Acid: In a round-bottom flask, dissolve (S)-3-amino-4,4-diphenyl-butyric acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid with stirring.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.

-

Reaction: Slowly add the Fmoc reagent solution dropwise to the stirring amino acid solution at room temperature. The reaction mixture may become cloudy.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted Fmoc reagent and byproducts.

-

Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid.

-

Expected Yield and Purity:

While specific data for this compound is not published, yields for similar Fmoc-protection reactions are typically in the range of 80-95%. The purity of the final product should be assessed by HPLC and NMR spectroscopy and is expected to be >98%.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is primarily designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). Its bulky side chain may require optimized coupling conditions to ensure efficient incorporation into the growing peptide chain.

Experimental Protocol: Coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid in SPPS

This protocol outlines a general procedure for coupling the amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

-

Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., by treatment with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

-

Activation of the Amino Acid:

-

In a separate vial, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

-

Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. Due to the steric bulk of the diphenylmethyl group, a longer coupling time or double coupling may be necessary.

-

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (no color change) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be "capped" by acetylation (e.g., with acetic anhydride and DIPEA in DMF) to prevent the formation of deletion sequences in the final peptide.

-

Continuation of Synthesis: The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Visualizing the Workflow

Synthesis Workflow

Caption: General workflow for the synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A single cycle of solid-phase peptide synthesis incorporating an Fmoc-protected amino acid.

Conclusion

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a valuable, albeit specialized, building block for peptide chemists. Its unique structural features offer the potential to create novel peptides and peptidomimetics with tailored properties. While specific experimental data for this exact molecule is sparse in publicly accessible literature, established protocols for the synthesis and application of similar Fmoc-protected unnatural amino acids provide a solid foundation for its use in the laboratory. The experimental procedures and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently incorporate this promising reagent into their synthetic endeavors, paving the way for new discoveries in drug development and chemical biology.

References

The Pivotal Role of Diphenylalanine Derivatives in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylalanine (FF), the core recognition motif of the Alzheimer's β-amyloid polypeptide, and its derivatives have emerged as fundamental building blocks in supramolecular chemistry and biomaterial science. Their inherent ability to self-assemble into a variety of well-defined, stable nanostructures makes them highly attractive for a range of applications, from drug delivery and tissue engineering to advanced materials with unique piezoelectric properties. This technical guide provides an in-depth exploration of the synthesis, self-assembly, and application of diphenylalanine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Principles of Diphenylalanine Self-Assembly

The spontaneous organization of diphenylalanine and its derivatives into ordered nanostructures is driven by a delicate balance of non-covalent interactions. These include:

-

π-π Stacking: The aromatic phenyl rings of the phenylalanine residues interact through π-π stacking, which is a major driving force for the assembly process, providing stability and directionality.

-

Hydrogen Bonding: The peptide backbone forms intermolecular hydrogen bonds, creating β-sheet-like arrangements that contribute to the formation of extended fibrillar structures.

-

Hydrophobic Interactions: The hydrophobic nature of the phenyl side chains promotes aggregation in aqueous environments.

-

Electrostatic Interactions: The terminal amino and carboxyl groups can be charged depending on the pH, leading to electrostatic interactions that influence the final morphology of the assembled structures.

Chemical modifications, such as the addition of N-terminal protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), significantly influence the self-assembly process by altering the steric and electronic properties of the peptide, leading to a diverse array of nanostructures including nanotubes, nanofibers, nanovesicles, and hydrogels.[1][2]

Quantitative Data on Diphenylalanine Derivatives

The functional properties of self-assembled diphenylalanine derivatives are intrinsically linked to their structural and mechanical characteristics. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical and Piezoelectric Properties of Diphenylalanine Derivatives

| Derivative | Young's Modulus (GPa) | Piezoelectric Coefficient (d33, pC/N) |

| Diphenylalanine (FF) | 19–27 | 18 |

| Dip-Dip | ~70 | - |

| cyclo-Dip-Dip | 41.5 ± 26.0 | - |

| Boc-Dip-Dip | 43.9 ± 9.4 | ~73 |

Table 2: Drug Release from Fmoc-Diphenylalanine (Fmoc-FF) Hydrogels

| Drug | Hydrogel Composition | Drug Loading | Cumulative Release (72h) | Release Profile |

| Doxorubicin | 1% wt Fmoc-FF | 0.440 (DLC) | ~20% | Biphasic: initial burst followed by sustained release |

| Doxorubicin | Fmoc-FF/(FY)3 (2/1) | - | 16% | Sustained release |

| Doxorubicin | Fmoc-FF/(FY)3 (1/1) | - | 21% | Sustained release |

| Indomethacin | 0.5% Fmoc-FF | 0.5% (w/v) | ~60% (24h) | Biphasic: erosion-dominated followed by diffusion-controlled |

DLC: Drug Loading Content. Data sourced from[1][2][3].

Table 3: Biocompatibility of Diphenylalanine-Based Nanostructures

| Nanostructure | Cell Line | Assay | Result |

| Diphenylalanine Nanotubes | HeLa | MTT | No significant cytotoxicity |

| Diphenylalanine Nanotubes | HEK293 | MTT | >95% viability at concentrations up to 75 µM |

| Diphenylalanine Nanotubes | HaCaT | MTT | No significant cytotoxicity |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of diphenylalanine derivatives.

Solid-Phase Peptide Synthesis (SPPS) of Boc-Diphenylalanine

This protocol describes a standard procedure for the manual solid-phase synthesis of a Boc-protected diphenylalanine peptide on a Merrifield resin.

Materials:

-

Merrifield resin

-

Boc-L-Phenylalanine

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol (MeOH)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve Boc-L-Phenylalanine (3 equivalents) and a coupling agent like DCC (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add the activated amino acid solution to the swollen resin.

-

Add DIEA (6 equivalents) to the mixture.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Capping: Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes to cap any unreacted amino groups.

-

Boc Deprotection:

-

Wash the resin with DMF and then DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Wash the resin with DCM, followed by DMF.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF.

-

-

Subsequent Amino Acid Coupling: Repeat steps 2-5 for the next amino acid in the sequence.

-

Cleavage from Resin:

-

After the final deprotection step, wash the resin with DMF and DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Preparation of Fmoc-Diphenylalanine Hydrogel by Solvent-Switch Method

This method is commonly used to induce the self-assembly of Fmoc-FF into a hydrogel for applications such as drug delivery.

Materials:

-

Fmoc-L-Phenylalanyl-L-Phenylalanine (Fmoc-FF)

-

Dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

-

Deionized water or phosphate-buffered saline (PBS)

-

Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

-

Stock Solution Preparation: Dissolve Fmoc-FF powder in DMSO or HFIP to a concentration of 100 mg/mL. If encapsulating a drug, dissolve the drug in this stock solution as well.

-

Gelation:

-

Place the desired volume of deionized water or PBS in a vial.

-

Inject the Fmoc-FF stock solution into the aqueous phase to achieve the final desired peptide concentration (e.g., 0.5% w/v).

-

Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentration and solvent used.

-

-

Drug Release Study:

-

To study drug release, carefully overlay the drug-loaded hydrogel with a known volume of release buffer (e.g., PBS).

-

At predetermined time points, collect aliquots of the supernatant and replace with fresh buffer.

-

Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).

-

Characterization by Transmission Electron Microscopy (TEM)

TEM is a powerful technique to visualize the morphology of self-assembled nanostructures.

Procedure:

-

Sample Preparation:

-

Dilute the solution containing the self-assembled nanostructures with deionized water.

-

Place a 5-10 µL drop of the diluted solution onto a carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

-

Staining (for enhanced contrast):

-

Wick away the excess solution with filter paper.

-

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds.

-

Remove the excess stain with filter paper.

-

-

Drying: Allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Visualizing Key Processes and Pathways

Graphviz diagrams are provided to illustrate the fundamental processes of diphenylalanine self-assembly and its application in directing cellular behavior.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. researchgate.net [researchgate.net]

Fmoc-Protected β-Amino Acids for Peptidomimetics: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the synthesis, application, and characterization of Fmoc-protected β-amino acids in the development of peptidomimetics. It details the strategic advantages of incorporating β-amino acids into peptide sequences and offers practical guidance on their use in Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rise of β-Amino Acids in Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[1] A significant challenge in peptide-based drug development is their rapid degradation by proteases. The incorporation of β-amino acids into peptide backbones is a powerful strategy to overcome this limitation.[2][3]

Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids have an additional carbon atom separating the amino and carboxyl termini.[4] This seemingly minor structural change has profound implications:

-

Proteolytic Resistance: The altered backbone structure makes peptide bonds adjacent to a β-amino acid residue resistant to cleavage by common proteases.[4][5]

-

Structural Diversity: β-amino acids can introduce unique conformational constraints, leading to the formation of stable secondary structures like helices and turns, which can be crucial for biological activity.[5]

-

Expanded Chemical Space: With chirality possible at both the α (C2) and β (C3) carbons, β-amino acids offer a vast array of stereo- and regioisomers, significantly expanding the possibilities for molecular design.[2][3]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for the solid-phase synthesis of these peptidomimetics, offering mild deprotection conditions that are compatible with a wide range of sensitive amino acid side chains.[]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy

Fmoc-based SPPS is the preferred method for synthesizing peptides containing β-amino acids.[7] The strategy relies on the base-lability of the Fmoc group, which protects the N-terminus of the amino acid.[] The synthesis occurs on an insoluble polymer support (resin), which simplifies the purification process at each step, as excess reagents and byproducts are simply washed away.[7]

The core of the Fmoc-SPPS is a repeated cycle of two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20-40% piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[8][9]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.[7]

This cycle is repeated until the desired peptide sequence is assembled.

References

- 1. wjarr.com [wjarr.com]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [beta]-Amino Acids: Versatile Peptidomimetics - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. genscript.com [genscript.com]

A Technical Guide to Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid: Synthesis, Characterization, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, a non-proteinogenic amino acid increasingly utilized in the design and synthesis of novel peptides and peptidomimetics. The incorporation of such unnatural amino acids can significantly enhance the therapeutic properties of peptides, including their metabolic stability, binding affinity, and in vivo half-life.[1] This document details the commercial availability of this key building block, outlines its synthesis and purification, and provides protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is readily available from several commercial suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different research needs. Below is a summary of representative commercial sources.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| MedchemExpress | Fmoc-S-3-amino-4,4-diphenyl-butyric acid | Not specified | >98% | Alanine derivative for research use.[2] |

| NINGBO INNO PHARMCHEM CO.,LTD | Fmoc-(S)-3-Amino-4,4-biphenyl-butyric Acid | Not specified | High Purity | Marketed for advanced peptide synthesis.[3] |

| Biorbyt | Fmoc-(S)-3-Amino-4-(2- chloro-phenyl)-butyric acid | Not specified | Not specified | A structurally related analog.[4] |

| SynHet | (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | 1310680-31-9 | >99% | A fluorinated analog with analytical services available.[5] |

Synthesis and Characterization

The synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid involves two key stages: the preparation of the free amino acid, (S)-3-amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.

Synthesis of (S)-3-amino-4,4-diphenyl-butyric Acid

Fmoc Protection of (S)-3-amino-4,4-diphenyl-butyric Acid

The attachment of the Fmoc protecting group to the primary amine of (S)-3-amino-4,4-diphenyl-butyric acid is a critical step to enable its use in Fmoc-based solid-phase peptide synthesis. A general and efficient method for the Fmoc protection of amino acids in aqueous media has been described and can be adapted for this specific compound.

Experimental Protocol: General Fmoc Protection

-

Dissolution: Dissolve (S)-3-amino-4,4-diphenyl-butyric acid (1 equivalent) and Fmoc chloride (1.2 equivalents) in a 3:1 mixture of water and ethanol.

-

Reaction: Stir the reaction mixture at 60°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Acidification: Upon completion, acidify the solution with 1M HCl.

-

Extraction and Purification: The product can then be extracted and purified using standard organic chemistry techniques.

A visual representation of the general Fmoc protection reaction is provided below.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid. Standard analytical techniques that should be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. While specific spectra for this compound are not publicly available, related compounds show characteristic peaks for the Fmoc group and the amino acid backbone.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is primarily used as a building block in Fmoc-based SPPS.[3] The Fmoc strategy allows for the stepwise assembly of a peptide chain on a solid support, with the Fmoc group being removed at each cycle to allow for the coupling of the next amino acid.

General SPPS Cycle

The incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into a peptide sequence follows the standard SPPS cycle, which consists of deprotection, activation, coupling, and washing steps.

Experimental Protocol: General SPPS Cycle

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).[9]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.[9][10]

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Activation: Activate the carboxylic acid of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (typically 3-5 equivalents) using a coupling reagent such as HBTU/DIPEA or HATU/HOAt in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the cycle of deprotection, activation, and coupling for each subsequent amino acid in the desired peptide sequence.

The general workflow for solid-phase peptide synthesis is depicted below.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.

Experimental Protocol: General Cleavage

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Collect the crude peptide by centrifugation, wash with cold ether, and purify by preparative HPLC.

Potential Applications and Signaling Pathways

The incorporation of unnatural amino acids like (S)-3-amino-4,4-diphenyl-butyric acid can modulate the biological activity of peptides. Peptides and amino acids can activate various signaling pathways involved in physiological processes. For instance, they can stimulate the secretion of hormones like cholecystokinin (CCK) and glucagon-like peptide 1 (GLP-1) from enteroendocrine cells through receptors such as the calcium-sensing receptor (CaSR) and GPR93.[11][12] The activation of these receptors can lead to an increase in intracellular calcium and the initiation of gene transcription through pathways involving ERK 1/2 and phosphokinase A.[11] While specific signaling pathways directly modulated by peptides containing (S)-3-amino-4,4-diphenyl-butyric acid have not been detailed in the literature, the unique structural properties conferred by this amino acid may lead to novel interactions with cellular targets and the modulation of these or other signaling cascades.

A conceptual diagram illustrating peptide-mediated signaling is shown below.

References

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. biorbyt.com [biorbyt.com]

- 5. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid [synhet.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

Fmoc-S-3-amino-4,4-diphenyl-butyric acid CAS number and specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis. Its unique structure, featuring a diphenyl moiety, allows for the introduction of specific conformational constraints and potential aromatic interactions within a peptide sequence. This guide provides a comprehensive overview of its chemical properties, specifications, and its application in the widely used Fmoc solid-phase peptide synthesis (SPPS) methodology.

Chemical Identifier and Specifications

| Property | Specification | Source |

| Chemical Name | Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid | [2] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-(S)-3-amino-4,4-diphenyl-butanoic acid, FMOC-(S)-3-AMINO-4,4-DIPHENYLBUTANOIC ACID | [2] |

| Molecular Formula | C31H27NO4 | [2] |

| Molecular Weight | 477.55 g/mol | [2] |

| Appearance | White to off-white powder | Typical |

| Purity (HPLC) | ≥97% | [3] |

| Solubility | Soluble in DMF, DMSO | Typical |

| Storage | Store at -20°C for long-term storage. | [4] |

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The Fmoc protecting group on the alpha-amino group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[5]

Experimental Protocol: General Fmoc Solid-Phase Peptide Synthesis Cycle

The following is a generalized protocol for the incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid or any other Fmoc-protected amino acid into a peptide sequence using manual SPPS. Automated synthesizers follow a similar series of steps.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[6]

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.[7]

2. Fmoc Deprotection:

-

Drain the solvent from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a specified time (e.g., an initial 5 minutes, drain, and then a second treatment for 15-20 minutes) to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (typically 3-5 equivalents relative to the resin loading capacity) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add an activating base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours to allow for complete coupling.[6]

-

Drain the coupling solution and wash the resin with DMF.

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

-

Wash the resin with DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[6]

-

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[6]

-

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a synthetic building block and is not known to be involved in endogenous signaling pathways. Its utility lies in the de novo synthesis of peptides which may be designed to interact with and modulate specific biological pathways.

Conclusion

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a valuable reagent for peptide chemists, enabling the introduction of unique structural features into synthetic peptides. A thorough understanding of its properties and the principles of Fmoc SPPS is essential for its successful application in research and drug development. Researchers should always consult the technical data sheets from their suppliers for the most accurate and up-to-date information.

References

- 1. Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. FMOC-(S)-3-AMINO-4,4-DIPHENYL-BUTYRIC ACID [chemicalbook.com]

- 3. FMOC-(S)-3-AMINO-4-(4-NITRO-PHENYL)-BUTYRIC ACID|270062-88-9 [union-chems.com]

- 4. biorbyt.com [biorbyt.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Solubility of Fmoc-S-3-amino-4,4-diphenyl-butyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-S-3-amino-4,4-diphenyl-butyric Acid and its Importance

This compound is a non-canonical amino acid derivative that plays a significant role in peptide synthesis and drug discovery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is crucial for stepwise peptide chain elongation in Solid-Phase Peptide Synthesis (SPPS). The diphenylmethyl moiety on the side chain introduces conformational constraints and hydrophobic interactions, which can be pivotal for designing peptides with specific secondary structures and enhanced biological activity.

The solubility of Fmoc-amino acids in organic solvents is a critical factor for successful peptide synthesis.[1] Inadequate solubility can lead to challenges in reagent preparation, incomplete coupling reactions, and ultimately, lower purity and yield of the target peptide. Therefore, a thorough understanding and determination of the solubility of this compound are essential for its effective utilization in research and development.

General Solubility of Fmoc-Protected Amino Acids in Organic Solvents

The solubility of Fmoc-protected amino acids is influenced by the polarity of the solvent and the nature of the amino acid side chain. Generally, these compounds exhibit better solubility in polar aprotic solvents, which are commonly used in SPPS.

Data Presentation: General Solubility of Fmoc-Amino Acids

| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |

| N,N-Dimethylformamide | DMF | Generally High | A widely used solvent in SPPS due to its excellent solvating properties for most Fmoc-amino acids and peptide resins.[2][3] However, DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[3] |

| N-Methyl-2-pyrrolidone | NMP | Generally High | A good alternative to DMF, often used to improve the solubility of Fmoc-amino acids and reduce peptide aggregation.[3][4] |

| Dimethyl sulfoxide | DMSO | High | A strong polar aprotic solvent that can dissolve many poorly soluble Fmoc-amino acids. Often used as a co-solvent. |

| Dichloromethane | DCM | Limited for many Fmoc-amino acids | Less polar than DMF and NMP, and generally not a good solvent for dissolving Fmoc-amino acids, though it is used for washing steps in SPPS.[5] Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM.[6] |

| Tetrahydrofuran | THF | Variable | Can be a useful solvent, sometimes in combination with other solvents, for specific applications. |

| Acetonitrile | ACN | Variable | Used in some coupling reactions and for purification by HPLC. |

Note: The solubility of a specific Fmoc-amino acid, including this compound, should be determined empirically for the specific conditions of the experiment.

Experimental Protocol: Determination of the Solubility of this compound

This protocol outlines a reliable method for determining the quantitative solubility of this compound in a selection of organic solvents.

Materials:

-

This compound

-

Organic solvents (e.g., DMF, NMP, DMSO, DCM, THF, Acetonitrile)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and calibrated pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of labeled vials.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent (the same solvent used for the solubility test or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solutions into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. Among the various methodologies, Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS has become the predominant approach due to its mild reaction conditions and suitability for the synthesis of a wide array of peptides, including those with sensitive modifications.[1][2] This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for performing Fmoc SPPS, tailored for professionals in research and drug development.

Core Principles of Fmoc SPPS

Fmoc SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner while being covalently attached to an insoluble solid support, typically a resin.[3][4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5] The core principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid.[2] Side chains of trifunctional amino acids are protected by acid-labile groups, which remain intact throughout the synthesis cycles and are removed only in the final cleavage step. This "orthogonal" protection strategy is a cornerstone of Fmoc SPPS.[1][6]

The synthesis cycle consists of three main stages:

-

Resin Preparation: The synthesis begins with a solid support (resin), which is typically functionalized with a linker. The choice of resin depends on whether the desired C-terminus of the peptide is a carboxylic acid or an amide.[3][7] The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), to ensure the accessibility of reactive sites.[5][7]

-

Chain Elongation Cycle: This is an iterative process involving two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, most commonly a solution of piperidine in DMF.[5][8] This exposes a free amine, ready for the next coupling reaction.

-

Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide, forming a new peptide bond.[3][5]

-

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[4][5]

Monitoring the Synthesis

The progress of Fmoc SPPS can be monitored at various stages to ensure high-quality synthesis. The strong UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection allows for quantitative monitoring of this step.[2][9] Qualitative colorimetric tests, such as the Kaiser test, are used to confirm the completion of the coupling step by detecting the presence of free primary amines.[5][10]

Key Workflows and Mechanisms in Fmoc SPPS

Overall Fmoc SPPS Workflow

The entire process of Fmoc SPPS can be visualized as a cyclical workflow with distinct initiation, elongation, and termination phases.

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical step and proceeds via a base-catalyzed β-elimination mechanism.[2][11] A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). The DBF is then trapped by the amine to form a stable adduct.[11]

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in manual Fmoc SPPS.

Resin Preparation and Swelling

-

Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[3][7]

-

Weighing: Weigh the required amount of resin (typically 0.1 to 0.5 mmol scale) into a suitable reaction vessel.[5]

-

Swelling: Add DMF to the resin to fully immerse it. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for making the reactive sites within the resin beads accessible.[4][7]

-

Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[4]

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

Fmoc Deprotection Protocol

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[5][7]

-

Agitate the mixture for 3 minutes, then drain the solution.[5]

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[5][7]

Amino Acid Coupling Protocol (HBTU/DIPEA Example)

-

Activation Mixture: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[5]

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.[5]

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.[5]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3][5]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[5]

Final Cleavage and Deprotection

-

Final Washing: After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by dichloromethane (DCM) (3-5 times each), and dry the resin under vacuum.[5]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers in the cocktail protect sensitive amino acid residues from reactive cationic species generated during cleavage.[5]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4][9]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4]

-

Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[4]

-

Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Cleavage and Purification Workflow

The final steps involve liberating the peptide from the solid support and purifying it to the desired level.

Caption: Workflow for peptide cleavage, precipitation, and purification.

Quantitative Data and Reagents

The efficiency and success of Fmoc SPPS are highly dependent on the precise control of reagents and reaction conditions. The tables below summarize key quantitative data and common reagents used in the process.

Table 1: Common Resins for Fmoc SPPS

| Resin Name | C-Terminal Group | Linker Type | Cleavage Condition | Typical Loading (mmol/g) |

| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | 95% TFA | 0.7 - 1.0[3][7] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Trityl | Dilute acid (e.g., 1% TFA) | 1.0 - 2.0[6][7] |

| Rink Amide Resin | Amide | Rink | 95% TFA | 0.5 - 0.8[3][7] |

| Sieber Amide Resin | Amide | Sieber | 1% TFA | 0.5 - 0.8[12] |

Table 2: Reagents for the SPPS Cycle

| Step | Reagent | Concentration / Equivalents | Typical Reaction Time | Purpose |

| Deprotection | Piperidine in DMF | 20% (v/v) | 3 + 10-15 min[5] | Removal of N-terminal Fmoc group |

| Coupling | Fmoc-Amino Acid | 3 - 5 eq | 1 - 2 hours[3][5] | Peptide chain elongation |

| HBTU / HATU | ~0.95 eq (to AA) / 3-5 eq (to resin) | 1 - 2 hours[9][13] | Carboxyl group activation | |

| DIPEA / NMM | 2 eq (to AA) / 6-10 eq (to resin) | 1 - 2 hours[5][13] | Base for activation | |

| Monitoring | Kaiser Test Reagents | N/A | ~5 minutes | Detects free primary amines |

Table 3: Common Cleavage Cocktails

| Reagent Name | Composition | Target Residues Protected |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for Arg, Cys, Trp[5] |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | General purpose, effective scavenger[5] |

| TFA/DCM | 1% TFA in DCM | For cleavage from hyper-acid sensitive resins (e.g., 2-Cl-Trt) |

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that is central to modern peptide research and development.[4] A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and careful selection of reagents are paramount to achieving high yields and purity of the target peptide. This guide provides a foundational framework for researchers to successfully implement Fmoc SPPS in their laboratories. By adhering to these principles and protocols, scientists can confidently synthesize a wide range of peptides for various applications, from fundamental biological studies to the development of novel therapeutics.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. genscript.com [genscript.com]

- 9. chempep.com [chempep.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid